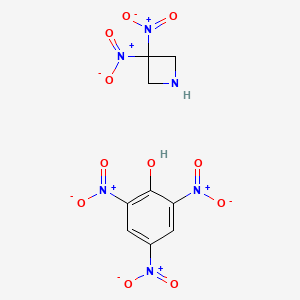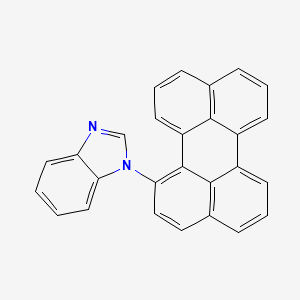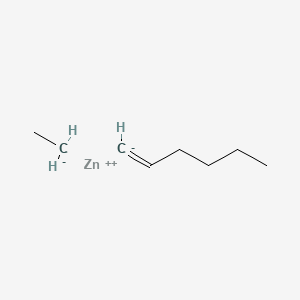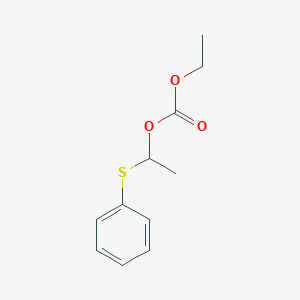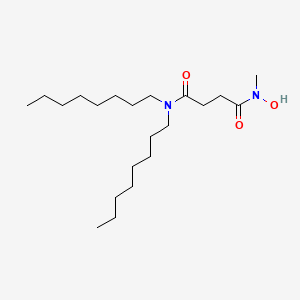
2-Amino-8-(dodecylsulfanyl)octanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-8-(dodecylsulfanyl)octanoic acid is an organic compound with the molecular formula C20H41NO2S It is a derivative of octanoic acid, featuring an amino group at the second position and a dodecylsulfanyl group at the eighth position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-8-(dodecylsulfanyl)octanoic acid typically involves multi-step organic reactions. One common method includes the alkylation of 8-aminooctanoic acid with a dodecylsulfanyl group. The reaction conditions often require the use of a strong base, such as sodium hydride, and an appropriate solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on cost-efficiency, yield, and purity. This could include the use of continuous flow reactors and automated synthesis systems to streamline the process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-8-(dodecylsulfanyl)octanoic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The amino group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Acyl chlorides, anhydrides, and other electrophiles.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Amides, esters.
Applications De Recherche Scientifique
2-Amino-8-(dodecylsulfanyl)octanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biological systems, particularly in the modification of proteins and peptides.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of surfactants and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-Amino-8-(dodecylsulfanyl)octanoic acid involves its interaction with biological molecules. The amino group can form hydrogen bonds and ionic interactions with proteins and enzymes, potentially altering their function. The dodecylsulfanyl group can interact with lipid membranes, affecting their fluidity and permeability .
Comparaison Avec Des Composés Similaires
Similar Compounds
8-Aminooctanoic acid: Lacks the dodecylsulfanyl group, making it less hydrophobic and less likely to interact with lipid membranes.
2-Amino-8-(methylsulfanyl)octanoic acid: Contains a shorter alkyl chain, resulting in different physicochemical properties and biological activities.
Uniqueness
2-Amino-8-(dodecylsulfanyl)octanoic acid is unique due to its long dodecylsulfanyl chain, which imparts distinct hydrophobic characteristics and influences its interactions with biological membranes and proteins. This makes it a valuable compound for studying membrane-associated processes and developing new therapeutic agents .
Propriétés
Numéro CAS |
143502-57-2 |
|---|---|
Formule moléculaire |
C20H41NO2S |
Poids moléculaire |
359.6 g/mol |
Nom IUPAC |
2-amino-8-dodecylsulfanyloctanoic acid |
InChI |
InChI=1S/C20H41NO2S/c1-2-3-4-5-6-7-8-9-11-14-17-24-18-15-12-10-13-16-19(21)20(22)23/h19H,2-18,21H2,1H3,(H,22,23) |
Clé InChI |
WBSCWVBJGUDJHV-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCSCCCCCCC(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


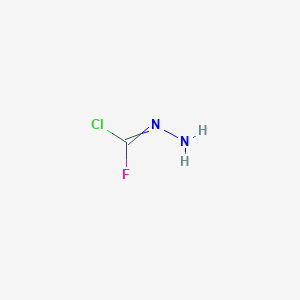
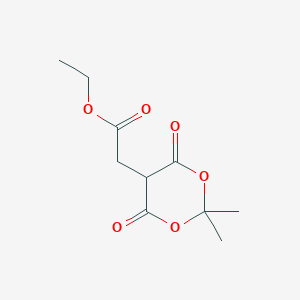

![2H-Benzo[b]pyrano[2,3-f][1,4]benzodioxin-2-one, 4-methyl-](/img/structure/B12560019.png)
![N-[2-(Carboxyamino)ethyl]-2-imidodicarbonic acid](/img/structure/B12560026.png)
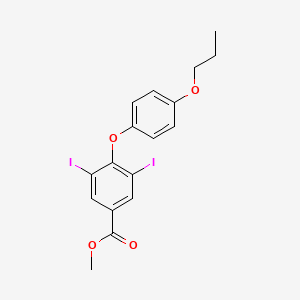
![4-Methoxy-N-(4-methoxyphenyl)-N-{4-[2-(pyren-1-YL)ethyl]phenyl}aniline](/img/structure/B12560036.png)
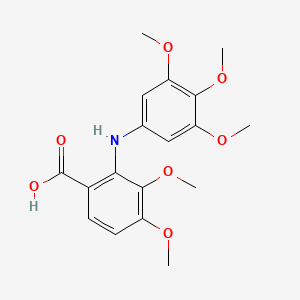
![2-[2-(4-Chlorophenyl)-1-(1H-1,2,4-triazol-1-yl)ethyl]-1,3-benzothiazole](/img/structure/B12560047.png)
